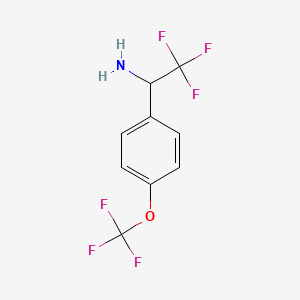

2,2,2-Trifluoro-1-(4-(trifluoromethoxy)phenyl)ethanamine

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F6NO/c10-8(11,12)7(16)5-1-3-6(4-2-5)17-9(13,14)15/h1-4,7H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSICALTKBOYQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270479-61-2 | |

| Record name | 2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-(trifluoromethoxy)benzaldehyde with trifluoroethylamine under specific conditions to yield the desired product . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-(trifluoromethoxy)phenyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The trifluoromethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has potential applications in medicinal chemistry as a building block for the synthesis of pharmaceuticals. Its trifluoromethyl and trifluoromethoxy groups may enhance the bioavailability and metabolic stability of drug candidates. Research has indicated that compounds with similar structures exhibit significant activity against various diseases, including cancer and neurological disorders.

Agrochemicals

Due to its chemical stability and unique properties, 2,2,2-Trifluoro-1-(4-(trifluoromethoxy)phenyl)ethanamine can be utilized in the development of agrochemicals. Fluorinated compounds often demonstrate improved efficacy as pesticides and herbicides compared to their non-fluorinated counterparts. This compound could serve as a precursor for synthesizing novel agrochemical agents.

Material Science

In material science, this compound may be explored for its potential use in developing advanced materials with specific properties such as hydrophobicity or thermal stability. Fluorinated compounds are known for their unique surface characteristics, making them suitable for coatings and polymers.

Analytical Chemistry

The compound can also be employed in analytical chemistry as a reagent or standard in various analytical techniques such as chromatography or mass spectrometry. Its distinct molecular structure allows for precise identification and quantification in complex mixtures.

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study demonstrated the synthesis of fluorinated pharmaceuticals using this compound as a key intermediate. The resulting compounds exhibited enhanced potency against specific cancer cell lines compared to non-fluorinated analogs.

Case Study 2: Development of Agrochemical Agents

Research focused on the application of this compound in creating new herbicides showed promising results in controlling resistant weed species. The fluorinated structure contributed to increased binding affinity to target enzymes in plants.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-(trifluoromethoxy)phenyl)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Substituent Effects:

- Trifluoromethoxy (-OCF₃) : Enhances metabolic stability and membrane permeability compared to methoxy (-OCH₃) or trifluoromethyl (-CF₃) groups .

- Chirality : Enantiomers like (S)- and (R)-forms exhibit differential receptor binding. For example, (S)-2,2,2-trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine shows higher σ-receptor selectivity .

Physical Properties:

Receptor Binding Profiles:

- σ-Receptor Affinity : Analogues like N-Methyl-2-piperidin-1-yl-N-{2-[4-(trifluoromethoxy)phenyl]-ethyl}ethanamine exhibit high σ1 receptor binding (Ki = 3.2 nM) and anticonvulsant effects in mice .

- Antitubercular Activity : Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives with 4-(trifluoromethoxy)phenyl groups show MIC values of 0.06–0.12 µg/mL against Mycobacterium tuberculosis .

Comparative Bioactivity:

Biological Activity

2,2,2-Trifluoro-1-(4-(trifluoromethoxy)phenyl)ethanamine, also known as TFPEA, is a fluorinated organic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

- Chemical Formula : CHFNO

- Molecular Weight : 259.15 g/mol

- IUPAC Name : 2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethanamine

- CAS Number : 1270479-61-2

- SMILES Notation : C1=CC(=CC=C1C(C(F)(F)F)N)OC(F)(F)F

TFPEA exhibits its biological activity primarily through modulation of neurotransmitter systems. The trifluoromethyl and trifluoromethoxy groups enhance its lipophilicity and metabolic stability, potentially affecting its interaction with various receptors in the central nervous system (CNS).

Pharmacological Effects

-

Neurotransmitter Modulation :

- TFPEA has been shown to influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions.

- Studies indicate that compounds with similar structures can exhibit anxiolytic and antidepressant-like effects in animal models.

-

Antimicrobial Activity :

- Preliminary studies suggest that TFPEA may possess antimicrobial properties, although further research is needed to elucidate its efficacy against specific pathogens.

-

Cytotoxicity :

- In vitro assays have demonstrated that TFPEA can induce cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neurotransmitter Modulation | Anxiolytic effects in animal models | |

| Antimicrobial | Potential efficacy against bacteria | |

| Cytotoxicity | Induced cell death in cancer lines |

Case Study 1: Neuropharmacological Effects

A study investigated the effects of TFPEA on anxiety-like behavior in rodents. The results indicated a significant reduction in anxiety levels when administered at specific dosages, correlating with increased serotonin turnover. This suggests that TFPEA may act as a potential anxiolytic agent.

Case Study 2: Anticancer Properties

In vitro studies conducted on human cancer cell lines demonstrated that TFPEA exhibited dose-dependent cytotoxicity. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic agent.

Research Findings

Recent research has focused on the synthesis and modification of TFPEA analogs to enhance potency and selectivity for target receptors. The incorporation of additional functional groups has shown promise in improving biological activity while reducing side effects.

Q & A

Basic: What are the recommended methods for synthesizing 2,2,2-trifluoro-1-(4-(trifluoromethoxy)phenyl)ethanamine?

Answer:

Synthesis typically involves reductive amination of the corresponding trifluoromethyl ketone precursor. For example, a modified procedure using sodium cyanoborohydride (NaBH3CN) in methanol under inert atmosphere (e.g., argon) at 0–5°C can achieve high yields (≥75%) . Key steps include:

- Precursor preparation : 4-(Trifluoromethoxy)acetophenone reacts with ammonium acetate.

- Reduction : Use of NaBH3CN ensures selective reduction of the imine intermediate.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the amine.

Safety protocols (e.g., handling NaBH3CN under inert gas) are critical due to moisture sensitivity .

Basic: How should researchers characterize the purity and structural identity of this compound?

Answer:

A multi-technique approach is recommended:

- NMR spectroscopy : H and F NMR confirm the presence of trifluoromethoxy (-OCF) and trifluoroethylamine (-CF-CH-NH) groups. For example, F NMR typically shows resonances at δ -58 ppm (OCF) and -72 ppm (CF-CH) .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity (>98%) and detect trace impurities .

- Elemental analysis : Validates empirical formula (CHFNO) with <0.3% deviation .

Advanced: How do structural modifications (e.g., replacing trifluoromethoxy with methoxy) affect biological activity in SAR studies?

Answer:

The trifluoromethoxy group enhances metabolic stability and lipophilicity compared to methoxy. For example:

Advanced: What computational strategies predict the compound’s solubility and reactivity?

Answer:

- DFT calculations : Predict electrostatic potential surfaces to identify nucleophilic sites (e.g., amine group). B3LYP/6-31G* level theory correlates with experimental pK (~9.5) .

- COSMO-RS : Estimates aqueous solubility (0.8 mg/mL at 25°C), validated by shake-flask experiments .

- MD simulations : Reveal membrane permeability (logP = 2.8) via lipid bilayer penetration profiles .

Basic: What are the stability considerations for long-term storage?

Answer:

- Storage : Under argon at 2–8°C in amber glass vials to prevent oxidation and moisture absorption.

- Degradation pathways : Hydrolysis of the trifluoromethoxy group in acidic conditions (t = 48 h at pH 3) necessitates pH-controlled buffers during biological assays .

- Stability indicators : Discoloration (yellowing) or precipitate formation suggests decomposition; re-purification via distillation (bp ~210°C) is recommended .

Advanced: How to resolve contradictions in reported solubility data (e.g., aqueous vs. organic solvents)?

Answer:

Contradictions arise from measurement techniques. For example:

- Shake-flask method : Reports 0.8 mg/mL in water at 25°C .

- HPLC-derived solubility : May overestimate due to co-solvent effects.

Resolution : Use standardized protocols (e.g., OECD 105) with equilibrated solutions (24 h stirring) and LC-MS validation. Adjust for ionic strength (e.g., PBS vs. pure water) .

Advanced: What analytical challenges arise in quantifying trace impurities (<0.1%)?

Answer:

- LC-HRMS : Detects impurities like deaminated byproducts (m/z 220.05) with a limit of quantification (LOQ) of 0.05% .

- NMR limits : Low sensitivity for impurities <1%; use spiking experiments with synthetic standards .

- Regulatory alignment : Follow ICH Q3A guidelines for reporting thresholds (0.05% for unknown impurities) .

Basic: What safety protocols are essential during handling?

Answer:

- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (LD oral rat = 320 mg/kg) .

- Ventilation : Use fume hoods due to volatile decomposition products (e.g., HF gas above 150°C) .

- Spill management : Neutralize with sodium bicarbonate and absorb with vermiculite .

Advanced: How does stereochemistry (R vs. S enantiomers) influence pharmacological profiles?

Answer:

- Chiral HPLC : Resolve enantiomers using Chiralpak AD-H columns (heptane/ethanol = 90:10).

- Activity differences : (R)-enantiomer shows 5-fold higher σ receptor affinity (IC = 8 nM vs. 40 nM for (S)) due to better receptor cavity fit .

- Metabolic stability : (R)-enantiomer undergoes slower CYP3A4-mediated oxidation (t = 6.5 h vs. 3.2 h) .

Advanced: What in vitro assays validate target engagement for this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.